
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 5-nitrothiophene-2-carboxylic acid with 3-chlorophenylamine in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a nitro group, a carboxamide group, and a 3-chlorophenyl group. The exact geometry and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and nitro groups would likely make the compound soluble in polar solvents .科学的研究の応用
Radiosensitization and Cytotoxicity
Threadgill et al. (1991) synthesized a series of nitrothiophenes, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, designed with basic or electrophilic substituents, aim to enhance radiotherapy's effectiveness by sensitizing hypoxic mammalian cells to radiation. The research highlighted the importance of the structural components in determining the potency of radiosensitization, with tertiary amines showing significant activity (Threadgill et al., 1991).
PARP Inhibition
Shinkwin et al. (1999) investigated the synthesis of thiophenecarboxamides and their derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they block the repair of damaged DNA, thereby enhancing the efficacy of chemotherapy and radiotherapy. The study provided a foundational understanding of how modifications to the thiophene structure could yield potent PARP inhibitors, contributing to the development of novel cancer treatments (Shinkwin et al., 1999).
Molecular Electronics
Chen et al. (1999) utilized a molecule containing a nitroamine redox center in a molecular electronic device, showcasing the potential of nitrothiophene derivatives in creating devices with negative differential resistance and high on-off peak-to-valley ratios. This application is significant for the development of molecular electronics, offering insights into the design of components for future electronic devices (Chen et al., 1999).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized derivatives of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide and evaluated their potential as antidepressant and nootropic agents. This research highlights the adaptability of nitrothiophene derivatives in developing compounds that could address central nervous system disorders, offering a path towards new therapeutic agents (Thomas et al., 2016).
Antitumor Agents
Shinkwin and Threadgill (1996) conducted isotopically efficient syntheses of nitrothiophenecarboxamides, including derivatives of this compound, for use as antitumor agents. The study focuses on the preparation and potential applications of these compounds in cancer therapy, underscoring the versatility of nitrothiophene derivatives in medicinal chemistry (Shinkwin & Threadgill, 1996).
作用機序
Mode of Action
The nitro group in the compound could potentially be involved in redox reactions, contributing to its mode of action .
Biochemical Pathways
The biochemical pathways affected by N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide are currently unknown. For example, chlorpropham, a phenyl carbamate herbicide, has been shown to affect the growth of plants by inhibiting the biosynthesis of prostaglandins
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation, yielding various metabolites . The compound’s bioavailability would be influenced by these ADME properties, which in turn would affect its efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For example, storage temperature and gas composition have been shown to regulate the dormancy and sprouting of potatoes treated with isopropyl N-(3-chlorophenyl) carbamate .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGKCKEBVMPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

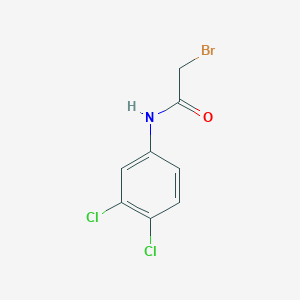
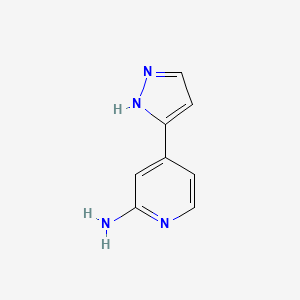
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)
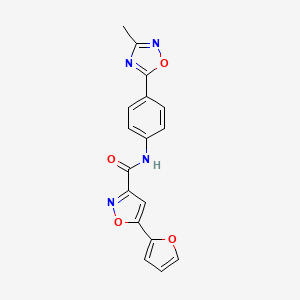
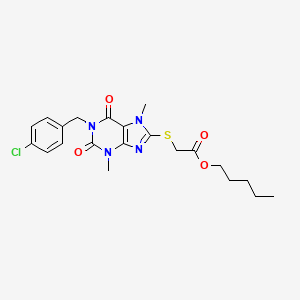
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)
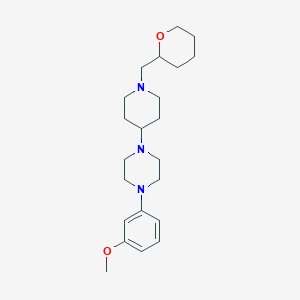

![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)
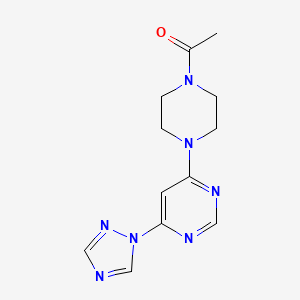
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)
